molecular formula C11H11NO B6592300 1-(1H-Indol-6-yl)cyclopropanol CAS No. 1891321-97-3

1-(1H-Indol-6-yl)cyclopropanol

Cat. No.: B6592300
CAS No.: 1891321-97-3
M. Wt: 173.21 g/mol
InChI Key: XPMSBFOWMDUQHT-UHFFFAOYSA-N
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Description

1-(1H-Indol-6-yl)cyclopropanol is a compound that features an indole ring system attached to a cyclopropanol moiety. Indole derivatives are known for their wide range of biological activities and are found in many natural products and pharmaceuticals. The indole ring system is a significant heterocycle in nature, contributing to the biological activity of various compounds .

Preparation Methods

The synthesis of 1-(1H-Indol-6-yl)cyclopropanol typically involves the reaction of indole derivatives with cyclopropanol precursors. One common method includes the use of palladium(II) acetate in the presence of a bidentate ligand and a soluble base under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-(1H-Indol-6-yl)cyclopropanol undergoes various chemical reactions, including:

Scientific Research Applications

1-(1H-Indol-6-yl)cyclopropanol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and the development of new synthetic methodologies.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1H-Indol-6-yl)cyclopropanol involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, contributing to its biological effects .

Comparison with Similar Compounds

1-(1H-Indol-6-yl)cyclopropanol can be compared with other indole derivatives, such as:

Properties

IUPAC Name

1-(1H-indol-6-yl)cyclopropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11(4-5-11)9-2-1-8-3-6-12-10(8)7-9/h1-3,6-7,12-13H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPMSBFOWMDUQHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC3=C(C=C2)C=CN3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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